molecular formula C26H24N2O4 B12824375 N(alfa)-Z-L-tryptophan benzyl ester

N(alfa)-Z-L-tryptophan benzyl ester

Cat. No.: B12824375
M. Wt: 428.5 g/mol
InChI Key: UHYCVEDLXBEKPC-UHFFFAOYSA-N
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Description

N(alfa)-Z-L-tryptophan benzyl ester: is a derivative of the amino acid tryptophan. It is characterized by the presence of a benzyl ester group and a benzyloxycarbonyl (Z) protecting group on the alpha-amino group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with L-tryptophan.

    Protection of the Alpha-Amino Group: The alpha-amino group of L-tryptophan is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.

    Esterification: The carboxyl group of the protected tryptophan is then esterified using benzyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the synthesis of N(alfa)-Z-L-tryptophan benzyl ester may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated peptide synthesizers can also streamline the process, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Z protecting group can be removed using hydrogenation in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: L-tryptophan.

    Deprotection: L-tryptophan benzyl ester.

    Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N(alfa)-Z-L-tryptophan benzyl ester is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and coupling of amino acids to form peptides.

Biology

In biological research, this compound is used to study protein structure and function. It serves as a precursor in the synthesis of tryptophan-containing peptides and proteins.

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it a valuable intermediate in drug synthesis.

Industry

Industrially, this compound is used in the large-scale synthesis of peptides and proteins for pharmaceutical applications. It is also employed in the production of tryptophan supplements and derivatives.

Mechanism of Action

The mechanism of action of N(alfa)-Z-L-tryptophan benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Z protecting group prevents unwanted reactions at the alpha-amino group, while the benzyl ester group protects the carboxyl group. These protecting groups can be selectively removed to allow for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    N(alfa)-Boc-L-tryptophan benzyl ester: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Z.

  • **N(alfa)-Fmoc-L-try

Properties

IUPAC Name

benzyl 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCVEDLXBEKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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